![molecular formula C13H19IN2O B025511 N-[2-(diethylamino)ethyl]-4-iodobenzamide CAS No. 106790-96-9](/img/structure/B25511.png)
N-[2-(diethylamino)ethyl]-4-iodobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-二乙氨基乙基)-4-碘苯甲酰胺: ,通常称为I-BZA,是一种在核医学领域引起了广泛关注的化合物。 它主要以其在黑色素瘤成像和治疗中的应用而闻名,因为它能够被放射性碘标记 。 这种化合物因其对黑色素的高亲和力而特别有价值,使其成为靶向黑色素瘤细胞的有效药物 .
准备方法
合成路线和反应条件: N-(2-二乙氨基乙基)-4-碘苯甲酰胺的合成涉及通过亲核取代反应对该化合物进行放射性碘化。 此过程通常使用氯化铜作为催化剂,以提高放射化学产率并缩短反应时间 。 反应条件,例如pH值,底物浓度,反应时间和温度,都经过精心控制,以实现高纯度和产量 .
工业生产方法: 虽然N-(2-二乙氨基乙基)-4-碘苯甲酰胺的具体工业生产方法没有广泛记录,但总体方法涉及扩大实验室合成过程。 这包括优化反应条件,使用工业级试剂和设备,以确保生产的一致性和效率 .
化学反应分析
反应类型: N-(2-二乙氨基乙基)-4-碘苯甲酰胺主要经历亲核取代反应。 放射性碘化过程涉及碘原子的交换,由氯化铜等催化剂促进 .
常用试剂和条件:
试剂: 氯化铜,放射性碘同位素(例如I-123,I-125)
科学研究应用
Nuclear Medicine
N-[2-(diethylamino)ethyl]-4-iodobenzamide is primarily employed in nuclear medicine for the imaging and treatment of melanoma due to its high affinity for melanin. The compound can be radiolabeled using isotopes such as iodine-123 or iodine-125, enhancing its utility in diagnostic imaging techniques like positron emission tomography (PET) and single-photon emission computed tomography (SPECT) .
Melanoma Imaging
The compound's unique property of accumulating in melanin-rich tissues makes it particularly effective for targeting melanoma cells. In vitro studies have demonstrated its significant binding affinity to melanoma cell lines, indicating its potential as a diagnostic agent. The mechanism of action involves direct binding to melanin or interaction with melanin biosynthesis pathways .
Therapeutic Applications
Beyond imaging, this compound has potential therapeutic applications. Its ability to target melanoma cells allows for the development of targeted radionuclide therapy (TRT), providing a dual function of diagnosis and treatment .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound:
- In Vivo Studies : Research indicated that this compound exhibits rapid uptake in melanoma tumors compared to other tissues, demonstrating its specificity and potential as a diagnostic agent .
- Binding Affinity Studies : Binding assays have shown nanomolar affinity levels for melanoma cells, underscoring its targeting capabilities .
- Clinical Trials : Phase II scintigraphic trials have demonstrated the efficacy of iodine-123-labeled BZA in detecting malignant melanoma and metastases, showing promising results in patient imaging .
Synthesis and Optimization
The synthesis of this compound typically involves nucleophilic substitution reactions where iodine atoms are exchanged, often facilitated by catalysts like copper chloride. Optimization of reaction conditions such as temperature and solvent choice can significantly enhance yields and purity .
作用机制
N-(2-二乙氨基乙基)-4-碘苯甲酰胺通过靶向富含黑色素的细胞发挥作用。 该化合物在黑色素细胞和黑色素瘤细胞的细胞质中积累,在那里它与细胞质内黑色素色素结合 。这种选择性积累允许有效地成像和治疗黑色素瘤细胞。 N-(2-二乙氨基乙基)-4-碘苯甲酰胺中酰胺键的稳定性确保了该化合物在与靶细胞相互作用期间保持完整 .
相似化合物的比较
类似化合物:
- N-异丙基碘代安非他明
- 间碘苄基胍
- 邻碘马尿酸
- 螺哌酮
- 酮色林
比较: N-(2-二乙氨基乙基)-4-碘苯甲酰胺因其对黑色素的高亲和力而脱颖而出,使其特别适用于黑色素瘤成像和治疗。 虽然其他化合物如N-异丙基碘代安非他明和间碘苄基胍也用于核医学,但它们靶向不同的受体和途径 。 N-(2-二乙氨基乙基)-4-碘苯甲酰胺选择性积累在富含黑色素的细胞中的独特能力突出了其在黑色素瘤治疗中的特异性和有效性 .
生物活性
N-[2-(diethylamino)ethyl]-4-iodobenzamide, commonly referred to as BZA, is a compound with significant biological activity, particularly in the context of melanoma imaging and treatment. This article provides an in-depth examination of its biological properties, including its synthesis, mechanisms of action, and clinical applications.
Chemical Structure and Synthesis
This compound features a benzamide structure with a tertiary amine group. The synthesis typically involves the iodination of the benzamide derivative, which can be achieved through various methods, including isotopic exchange reactions that yield high radiochemical purity . For example, one study reported a straightforward synthesis method yielding up to 60% radiochemical yield for the iodinated product .
BZA exhibits a high affinity for melanin, a pigment produced by melanocytes. This property makes it particularly useful for targeting melanoma cells. Studies have shown that when labeled with iodine-123 or fluorine-18, BZA can effectively accumulate in melanotic tumors, allowing for enhanced imaging during scintigraphy and PET scans . The binding mechanism appears to be non-receptor-mediated, suggesting that the compound interacts directly with melanin rather than through specific receptors .
Biological Activity and Efficacy
In Vitro Studies:
In vitro evaluations have demonstrated that BZA derivatives exhibit selective uptake in melanoma cell lines. For instance, N-(2-diethylaminoethyl)-4-[18F]fluorobenzamide (a fluorinated derivative) showed significant melanin-specific uptake in B16F10 melanoma cells, with cellular uptake increasing dramatically in the presence of l-tyrosine .
In Vivo Studies:
In vivo studies using small animal models have revealed promising results regarding tumor uptake and retention. For example, BZA labeled with iodine-123 showed moderate uptake in malignant melanoma tissues during clinical trials, facilitating the detection of previously unidentified metastases . Additionally, biodistribution studies indicated that after injection, BZA derivatives exhibited rapid clearance from non-target tissues while maintaining high levels of radioactivity in tumors over time .
Clinical Applications
BZA's capability as a radiotracer has been explored extensively in clinical settings. In initial studies involving patients with malignant melanoma, BZA was able to visualize tumor lesions effectively and provided additional diagnostic information compared to traditional imaging techniques like technetium-99m scintigraphy . The ability to detect small lesions is crucial for early intervention and treatment planning.
Comparative Data on Uptake
The following table summarizes key findings from various studies regarding the uptake of different BZA derivatives in tumor models:
Compound | Tumor Uptake (%ID/g) at 1 hour | Key Findings |
---|---|---|
This compound (BZA) | 6.47 ± 2.16 | High affinity for melanin; effective imaging |
N-(2-(dimethylamino)ethyl)-4-[18F]fluorobenzamide | 13.0 | Superior retention; high tumor-to-background ratio |
N-(2-diethylaminoethyl)-4-[123I]iodobenzamide | Moderate | Detected additional metastases not seen with DTPA |
Case Studies
- Case Study on Melanoma Detection : In a clinical trial involving five patients with malignant melanoma, BZA demonstrated its potential by identifying additional metastatic lesions that were missed by conventional imaging techniques. This capability led to changes in therapeutic strategies for two patients .
- Biodistribution Analysis : A study assessing the biodistribution of N-(2-diethylaminoethyl)-4-[18F]fluorobenzamide showed significant tumor accumulation (up to 13 %ID/g at 60 minutes), indicating its effectiveness as a PET imaging agent for melanoma .
属性
CAS 编号 |
106790-96-9 |
---|---|
分子式 |
C13H19IN2O |
分子量 |
346.21 g/mol |
IUPAC 名称 |
N-[2-(diethylamino)ethyl]-4-iodobenzamide |
InChI |
InChI=1S/C13H19IN2O/c1-3-16(4-2)10-9-15-13(17)11-5-7-12(14)8-6-11/h5-8H,3-4,9-10H2,1-2H3,(H,15,17) |
InChI 键 |
HRVWCNMOEFNEON-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)I |
规范 SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)I |
Key on ui other cas no. |
106790-96-9 |
同义词 |
(123I)IDAB DEIB I-BZA N-(2-(diethylamino)ethyl)-4-iodobenzamide N-(2-(diethylamino)ethyl)-4-iodobenzamide, (125)I-labeled N-(2-diethylaminoethyl)-4-iodobenzamide N-diethylamino-2 ethyl iodo-4-benzamide p-131I-ABA-2-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。